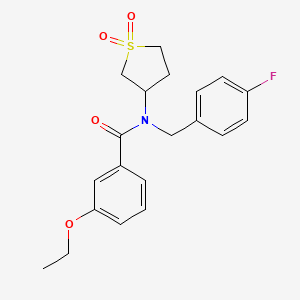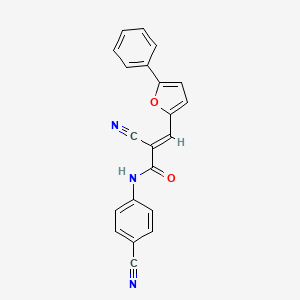
4-chloro-N'-(1-naphthylmethylene)benzenesulfonohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Sulfonamide compounds, such as 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, are synthesized through the reaction of sulfonyl chloride with amines. For instance, the synthesis of a similar sulfonamide was achieved by reacting 4-methyl benzene sulfonyl chloride with 1-naphthyl amine (Sarojini et al., 2012). This method likely applies to the synthesis of "4-chloro-N'-(1-naphthylmethylene)benzenesulfonohydrazide", with appropriate adjustments for the specific reactants.
Molecular Structure Analysis
The molecular structure of sulfonamide compounds is characterized by spectroscopic methods, including FTIR, NMR, and X-ray diffraction. The structural determination of similar compounds reveals significant features such as bond lengths, angles, and molecular conformations, which are crucial for understanding the chemical behavior of "4-chloro-N'-(1-naphthylmethylene)benzenesulfonohydrazide" (Sarojini et al., 2012).
Chemical Reactions and Properties
The reactivity of sulfonamide compounds with various reactants can lead to a range of products, depending on the conditions and the presence of catalytic agents. For instance, Lewis acid-catalyzed reactions involving similar structures can yield complex polycyclic aromatic compounds (Asao et al., 2003). These reactions are indicative of the potential chemical versatility of "4-chloro-N'-(1-naphthylmethylene)benzenesulfonohydrazide".
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystal structure, of sulfonamide derivatives are determined using thermal analysis and X-ray crystallography. The crystalline nature and stability are particularly influenced by intermolecular interactions, including hydrogen bonding and π-π stacking (Sarojini et al., 2012). These findings offer a baseline for predicting the physical properties of "4-chloro-N'-(1-naphthylmethylene)benzenesulfonohydrazide".
Chemical Properties Analysis
The chemical properties of sulfonamide and hydrazide compounds are largely defined by their functional groups, which influence reactivity, acidity, and the ability to form hydrogen bonds. Studies on similar compounds provide insights into their chemical behavior, including reactivity towards nucleophilic and electrophilic attack, and potential applications in synthesis and material science (Asao et al., 2003).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization for Anticancer Evaluation
The scientific research applications of 4-chloro-N'-(1-naphthylmethylene)benzenesulfonohydrazide include its synthesis and characterization for anticancer evaluation. In a study by Salahuddin et al. (2014), a series of compounds were synthesized using a base of o-phenylenediamine and naphtene-1-acetic acid/2-naphthoxyacetic acid, leading to the creation of 2-(naphthalen-1-ylmethyl/Naphthalen-2-yloxymethyl)-1H-benzimidazol-1-yl]acetohydrazide. These compounds were evaluated for their anticancer activity in vitro using the NCI 60 Cell screen on various panel/cell lines, demonstrating promising activity on breast cancer cell lines. This highlights the potential of such compounds, including 4-chloro-N'-(1-naphthylmethylene)benzenesulfonohydrazide, in the development of new anticancer treatments (Salahuddin et al., 2014).
Environmental and Analytical Chemistry Applications
Another significant application area is in environmental and analytical chemistry, particularly in the identification and quantification of aromatic sulfonates in industrial effluents. Studies by Alonso et al. (1999) and Altenbach & Giger (1995) have used various derivatives of benzenesulfonohydrazide, including 4-chloro-N'-(1-naphthylmethylene)benzenesulfonohydrazide, for the solid-phase extraction and determination of benzene- and naphthalenesulfonates in industrial wastewaters. These methods highlight the utility of such compounds in environmental monitoring and pollution control, showcasing their role in enhancing the detection and analysis of hazardous substances in water sources (Alonso, Castillo, & Barceló, 1999); (Beat. Altenbach & Giger, 1995).
Sensor Development for Heavy Metal Detection
Additionally, the development of selective ionic sensors based on derivatives of benzenesulfonohydrazide, such as 4-chloro-N'-(1-naphthylmethylene)benzenesulfonohydrazide, demonstrates another research application. Hussain et al. (2018) synthesized BSH derivatives for the selective detection of heavy metal ions like cobalt (Co2+) using an electrochemical approach. This work indicates the potential of these compounds in creating sensitive and selective probes for environmental monitoring and the detection of heavy metals in various samples, contributing to public health and safety (Hussain, Asiri, Arshad, & Rahman, 2018).
Eigenschaften
IUPAC Name |
4-chloro-N-[(E)-naphthalen-1-ylmethylideneamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2S/c18-15-8-10-16(11-9-15)23(21,22)20-19-12-14-6-3-5-13-4-1-2-7-17(13)14/h1-12,20H/b19-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZBXYLDDQRYHF-XDHOZWIPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=NNS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=N/NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N'-[(E)-naphthalen-1-ylmethylidene]benzenesulfonohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(4-methoxyphenyl)-2-oxoethyl]-6-(2-thienyl)-3(2H)-pyridazinone](/img/structure/B5509823.png)

![2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5509829.png)

![4-{3-[(3,3-diethyl-1-pyrrolidinyl)carbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5509858.png)

![N-1,3-benzodioxol-5-yl-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5509870.png)

![1-[(4-benzyl-1-piperidinyl)methyl]-5-nitro-1H-indole-2,3-dione](/img/structure/B5509888.png)
![N,N-dimethyl-3-{[(1S*,5R*)-3-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}aniline](/img/structure/B5509893.png)
![N-{[5-(2-chlorophenyl)-3-isoxazolyl]methyl}-2-ethyl-5-pyrimidinecarboxamide](/img/structure/B5509896.png)

![5-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5509907.png)
